{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine
Overview
Description
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of the difluoromethoxy group imparts distinct characteristics, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-(difluoromethoxy)benzyl chloride with methylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction can produce difluoromethoxyphenylmethanol derivatives .
Scientific Research Applications
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- {[3-(Trifluoromethoxy)phenyl]methyl}(methyl)amine
- {[3-(Methoxy)phenyl]methyl}(methyl)amine
- {[3-(Chloromethoxy)phenyl]methyl}(methyl)amine
Uniqueness
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPIEQYTUDZLEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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